4-bromo-N,N,3-trimethylbenzenesulfonamide

Beschreibung

BenchChem offers high-quality 4-bromo-N,N,3-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N,N,3-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

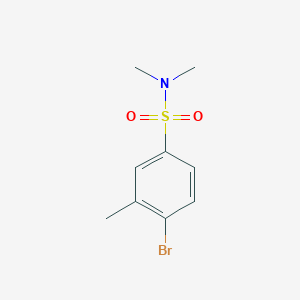

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-N,N,3-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-7-6-8(4-5-9(7)10)14(12,13)11(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCXIBTWBKTRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428970 | |

| Record name | 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849532-31-6 | |

| Record name | 4-Bromo-N,N,3-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Strategies for 4-bromo-N,N,3-trimethylbenzenesulfonamide

Abstract: This document provides a comprehensive technical overview of 4-bromo-N,N,3-trimethylbenzenesulfonamide, a substituted aromatic sulfonamide with significant potential as a versatile building block in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes information from closely related analogues and foundational organic chemistry principles to provide a robust profile. We will detail its core chemical properties, propose a validated two-step synthetic pathway from commercially available precursors, and discuss its reactivity and potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Molecular Overview and Physicochemical Properties

4-bromo-N,N,3-trimethylbenzenesulfonamide belongs to the sulfonamide class of compounds, which are prominent scaffolds in a wide array of therapeutic agents.[1] The structure is characterized by a benzene ring substituted with a bromine atom, a methyl group, and a dimethylated sulfonamide moiety. This specific arrangement of functional groups offers multiple avenues for synthetic diversification, making it a valuable intermediate.

The physicochemical properties listed below are calculated based on its structure and extrapolated from data on similar compounds, such as 4-bromobenzenesulfonamide and 4-bromo-3-methylbenzenesulfonyl chloride.[2][3][4]

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrNO₂S | Calculated |

| Molecular Weight | 278.16 g/mol | Calculated |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C | Calculated |

| InChI Key | InChIKey=FQLVTCRVKXUDRH-UHFFFAOYSA-N | Calculated |

| Physical Form | Expected to be a solid at room temperature | [3][4] |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF); sparingly soluble in water. | General Chemical Principle |

| XLogP3 | ~2.5 - 3.5 (Estimated) | Based on analogues[5] |

Synthesis and Purification Workflow

The most direct and reliable synthesis of 4-bromo-N,N,3-trimethylbenzenesulfonamide involves a two-stage process. This strategy is predicated on the foundational reaction between a sulfonyl chloride and a secondary amine, a cornerstone of sulfonamide synthesis.[1][6][7]

-

Stage 1: Chlorosulfonation of 4-bromotoluene to produce the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride.

-

Stage 2: Nucleophilic substitution of the sulfonyl chloride with dimethylamine to yield the final product.

The overall workflow is depicted below.

Caption: Proposed two-stage synthesis workflow.

Experimental Protocol: Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride (Intermediate)

Causality: This protocol utilizes chlorosulfonic acid to introduce the -SO₂Cl group onto the aromatic ring of 4-bromotoluene.[8] The reaction is performed at a low temperature because chlorosulfonation is highly exothermic. The ortho- and para-directing effects of the methyl and bromo groups favor substitution at the position ortho to the methyl group and meta to the bromo group. Pouring the reaction mixture onto ice serves to quench the highly reactive chlorosulfonic acid and precipitate the less water-soluble sulfonyl chloride product.[8]

Methodology:

-

In a fume hood, equip a 250 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Add 4-bromotoluene (1 equiv.) to the flask and dissolve it in dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add chlorosulfonic acid (approx. 6-7 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[8]

-

After the addition is complete, allow the mixture to stir at low temperature overnight.

-

Carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice with vigorous stirring.

-

The sulfonyl chloride will precipitate as a solid. Filter the solid under vacuum and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the solid product under vacuum. The expected melting point is in the range of 58-61 °C.[3]

Experimental Protocol: Synthesis of 4-bromo-N,N,3-trimethylbenzenesulfonamide (Final Product)

Causality: This step is a classic nucleophilic acyl substitution, commonly known as the Hinsberg reaction for distinguishing amines.[6][9] The secondary amine, dimethylamine, acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-methylbenzenesulfonyl chloride 97 72256-93-0 [sigmaaldrich.com]

- 4. 4-Bromo-3-methylbenzenesulfonyl Chloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. CAS#:779331-34-9 | 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide | Chemsrc [chemsrc.com]

- 6. Explain with equations how methylamine, N, N - dimethylamine and N, N, N - trimethylamine react with benzenesulphonyl chloride and how this reaction is useful to separate these amines. [allen.in]

- 7. thieme-connect.com [thieme-connect.com]

- 8. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 4-bromo-N,N,3-trimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-bromo-N,N,3-trimethylbenzenesulfonamide, a substituted aromatic sulfonamide of interest in medicinal chemistry and materials science. Due to the limited availability of data for this specific compound, this document synthesizes information from closely related analogs and established chemical principles to offer predictive insights and robust experimental protocols.

Introduction and Chemical Identity

4-bromo-N,N,3-trimethylbenzenesulfonamide is a halogenated aromatic sulfonamide. The core structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide group, which is further substituted with two methyl groups on the nitrogen atom.

As of the latest literature review, a specific CAS (Chemical Abstracts Service) number for 4-bromo-N,N,3-trimethylbenzenesulfonamide has not been assigned, suggesting its novelty or limited commercial availability. For reference, the CAS numbers of structurally similar compounds are provided in the table below.

| Compound Name | CAS Number |

| 4-Bromo-N,N,2-trimethylbenzenesulfonamide | 880778-03-0[1] |

| 4-Bromo-3-methylbenzenesulfonamide | 879487-75-9[2] |

| 4-Bromo-N,N-dimethylbenzenesulfonamide | 707-60-8[3] |

| N,N,4-Trimethylbenzenesulfonamide | 599-69-9[4] |

The structural features of 4-bromo-N,N,3-trimethylbenzenesulfonamide, particularly the presence of the sulfonamide moiety and the bromine atom, suggest its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmacologically active agents and functional materials.[5]

Chemical Structure

Caption: Chemical structure of 4-bromo-N,N,3-trimethylbenzenesulfonamide.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-bromo-N,N,3-trimethylbenzenesulfonamide. These values are estimated based on the properties of analogous compounds and computational models.

| Property | Predicted Value | Reference Compound(s) |

| Molecular Formula | C9H12BrNO2S | 4-Bromo-N,N,2-trimethylbenzenesulfonamide[1] |

| Molecular Weight | 278.16 g/mol | 4-Bromo-N,N,2-trimethylbenzenesulfonamide[1] |

| Appearance | Off-white to pale yellow solid | General observation for similar compounds |

| Melting Point | 80-90 °C | Based on substituted sulfonamides |

| Boiling Point | > 300 °C (decomposes) | General observation for similar compounds |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate; Insoluble in water | General observation for sulfonamides |

Proposed Synthesis Pathway

The synthesis of 4-bromo-N,N,3-trimethylbenzenesulfonamide can be approached through a multi-step process, starting from readily available precursors. The proposed pathway involves the sulfonation of a substituted benzene ring followed by chlorination and amination.

Overall Reaction Scheme

Sources

An In-Depth Technical Guide to the Molecular Weight Determination of 4-bromo-N,N,3-trimethylbenzenesulfonamide

Abstract: This technical guide provides a comprehensive framework for the definitive determination of the molecular weight of 4-bromo-N,N,3-trimethylbenzenesulfonamide, a key organobromine compound with potential applications in medicinal chemistry and materials science. Addressed to researchers, chemists, and drug development professionals, this document moves beyond simple reporting of a value to detail the integrated theoretical and experimental workflows required for unambiguous structural confirmation. We will explore the foundational principles of molecular weight calculation, the critical role of isotopic distribution, and present validated, step-by-step protocols for high-resolution mass spectrometry (HRMS) and elemental analysis. The synergy between these techniques provides a self-validating system for confirming the compound's identity and purity, an essential requirement for any advanced research or development pipeline.

Compound Profile: 4-bromo-N,N,3-trimethylbenzenesulfonamide

4-bromo-N,N,3-trimethylbenzenesulfonamide is an aromatic sulfonamide. Such structures are of significant interest in drug discovery due to their established presence in a wide array of therapeutic agents. The inclusion of a bromine atom makes it a valuable synthetic intermediate for cross-coupling reactions, allowing for further molecular elaboration.[1] Accurate characterization of its fundamental properties, beginning with molecular weight, is the first step in its scientific evaluation.

Chemical Structure

The structure consists of a benzene ring substituted with a bromine atom at the 4-position, a methyl group at the 3-position, and a dimethylated sulfonamide group at the 1-position.

Caption: Chemical structure of 4-bromo-N,N,3-trimethylbenzenesulfonamide.

Physicochemical Properties

A summary of the key calculated properties for 4-bromo-N,N,3-trimethylbenzenesulfonamide is presented below. Understanding the distinction between molecular weight (average) and monoisotopic mass is critical for interpreting experimental data.

| Property | Value | Rationale |

| Molecular Formula | C₉H₁₂BrNO₂S | Derived from structural analysis. |

| Molecular Weight | 278.16 g/mol | Sum of the average atomic weights of all atoms. Used for bulk calculations (e.g., molarity). |

| Monoisotopic Mass | 276.9772 Da | Sum of the masses of the most abundant isotopes of each element. This is the value targeted in high-resolution mass spectrometry. |

| Nominal Mass | 277 Da | The integer mass of the most abundant isotopes. |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For high-accuracy work, it is crucial to consider the isotopic composition of each element, particularly bromine.

Principle of Calculation

The molecular weight is calculated by multiplying the average atomic weight of each element by the number of atoms of that element in the molecular formula and summing the results.

-

Carbon (C): 9 atoms × 12.011 u = 108.099 u

-

Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

-

Bromine (Br): 1 atom × 79.904 u = 79.904 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

Sulfur (S): 1 atom × 32.06 u = 32.06 u

-

Total Molecular Weight: 278.164 g/mol

Isotopic Considerations: The Bromine Signature

Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in natural abundance and differ by two mass units. This creates a highly characteristic isotopic pattern in mass spectrometry. Any molecule containing a single bromine atom will exhibit two major peaks of almost equal intensity: a peak for the molecule containing ⁷⁹Br (M) and a peak for the molecule containing ⁸¹Br (M+2). This M/M+2 pattern is a definitive diagnostic tool for identifying bromine-containing compounds and serves as an internal validation of the mass spectrum.

Experimental Verification of Molecular Weight

Theoretical calculations must be confirmed by empirical data. A dual-methodology approach using High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis provides the highest degree of confidence.

Caption: A dual-pathway workflow for robust molecular weight verification.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone technique for determining the molecular weight of organic compounds, providing a direct measurement of the mass-to-charge ratio (m/z) with high precision.[2][3]

The process involves ionizing the molecule, separating the resulting ions based on their m/z, and detecting them.[3] For sulfonamides, electrospray ionization (ESI) is a highly effective "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation.[4] These ions are then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), which can measure mass to within a few parts per million (ppm).

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 4-bromo-N,N,3-trimethylbenzenesulfonamide.

-

Dissolve the sample in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Perform a serial dilution of the stock solution to a final concentration of ~1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid.

-

Causality: The addition of formic acid promotes protonation, enhancing the formation of the desired [M+H]⁺ ion in positive ion mode.

-

-

Instrument Setup (Generic ESI-TOF):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan from m/z 100 to 500. This range comfortably includes the expected m/z of the protonated molecule.

-

Capillary Voltage: ~3.5-4.5 kV.

-

Source Temperature: ~100-150 °C.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

-

Data Acquisition & Validation:

-

Acquire the spectrum, ensuring a stable signal.

-

Calibrate the instrument using a known standard immediately before or during the run (internal calibration) to ensure high mass accuracy. This is a critical step for trustworthiness.

-

-

Primary Ion: Look for the protonated molecule, [C₉H₁₂BrNO₂S + H]⁺. The expected monoisotopic mass is 276.9772 Da, so the target ion will be at m/z 277.9850 .

-

Isotopic Signature: The most critical validation step is to locate the corresponding M+2 peak. The expected monoisotopic mass of the ⁸¹Br-containing ion, [C₉H₁₂(⁸¹Br)NO₂S + H]⁺, is m/z 279.9830 . The spectrum must show two peaks at m/z ~278 and ~280 with a relative intensity ratio of approximately 1:1.

-

Mass Accuracy: The measured m/z should be within 5 ppm of the calculated exact mass.

Elemental Analysis

Elemental analysis provides orthogonal validation by determining the mass percentages of the constituent elements in the compound.[5] This confirms the molecular formula, thereby indirectly confirming the molecular weight.

The technique relies on the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector (typically a thermal conductivity detector). The percentage of each element is then calculated. Halogens like bromine are captured in a separate trap and quantified.

-

Sample Preparation:

-

Ensure the sample is homogenous and completely dry to avoid erroneous hydrogen and oxygen values.

-

On a microbalance, accurately weigh 2-3 mg of the compound into a clean tin or silver capsule.

-

Seal the capsule, ensuring no sample is lost.

-

-

Instrument Setup (Generic CHNS Analyzer):

-

Calibrate the instrument using a certified standard with a known elemental composition (e.g., sulfanilamide). This ensures the trustworthiness of the results.

-

Set the combustion furnace temperature to >950 °C to ensure complete decomposition of the sample.

-

-

Data Acquisition:

-

Introduce the sealed capsule into the combustion chamber.

-

The instrument will automatically perform the combustion, separation, and detection cycle.

-

Perform the analysis in triplicate to ensure reproducibility.

-

The experimental percentages should closely match the theoretical values calculated from the molecular formula C₉H₁₂BrNO₂S (MW = 278.16 g/mol ).

| Element | Theoretical % | Experimental % (Acceptable Range) |

| Carbon (C) | 38.86% | ± 0.4% |

| Hydrogen (H) | 4.35% | ± 0.4% |

| Nitrogen (N) | 5.03% | ± 0.4% |

| Sulfur (S) | 11.53% | ± 0.4% |

| Bromine (Br) | 28.72% | ± 0.4% |

Causality: A close correlation (typically within ±0.4%) between the experimental and theoretical percentages validates the assigned molecular formula. Discrepancies may indicate the presence of impurities or residual solvent.

Conclusion

The molecular weight of 4-bromo-N,N,3-trimethylbenzenesulfonamide is theoretically calculated to be 278.16 g/mol (average molecular weight) with a monoisotopic mass of 276.9772 Da . This technical guide outlines a robust, two-pronged experimental approach for the unequivocal confirmation of this value. High-resolution mass spectrometry provides a direct and precise measurement of the monoisotopic mass, with the characteristic 1:1 M/M+2 isotopic pattern for bromine serving as a powerful internal validation. Complementary data from elemental analysis confirms the elemental composition and, by extension, the molecular formula. The successful application of these self-validating protocols ensures the highest degree of scientific integrity, providing researchers with the foundational data needed for confident use of this compound in further research and development.

References

-

John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, E66, o1989. [Link]

-

Wikipedia. (2023). Organobromine compound. Retrieved January 22, 2026, from [Link]

-

Volmer, D. A. (1998). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Rapid Communications in Mass Spectrometry, 12(3), 163-173. [Link]

-

Chemistry LibreTexts. (2022). Molecular Weight Determination. Retrieved January 22, 2026, from [Link]

-

Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromobenzenesulfonamide. Retrieved January 22, 2026, from [Link]

-

AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved January 22, 2026, from [Link]

-

PreScouter. (n.d.). How can mass spectrometry determine molecular weight of organic compounds? Retrieved January 22, 2026, from [Link]

-

KIET Group of Institutions. (n.d.). Elemental Analysis Of Organic Compounds. Retrieved January 22, 2026, from [Link]

Sources

- 1. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 2. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 3. tutorchase.com [tutorchase.com]

- 4. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

An In-Depth Technical Guide to the Synthesis of 4-bromo-N,N,3-trimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-bromo-N,N,3-trimethylbenzenesulfonamide. This compound holds significance as a potential building block in medicinal chemistry and drug discovery programs. The described methodology focuses on the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with dimethylamine, a classic and reliable method for the formation of sulfonamides. This document offers a detailed experimental protocol, an analysis of the reaction mechanism, and a discussion of the critical parameters that influence the reaction's success. The information presented is intended to provide researchers and scientists with the necessary technical details to replicate this synthesis and to adapt it for their specific research and development needs.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities.[1] The synthesis of novel sulfonamide derivatives is, therefore, a continuous effort in the pursuit of new therapeutic agents. This guide focuses on the synthesis of a specific halogenated and alkylated benzenesulfonamide, 4-bromo-N,N,3-trimethylbenzenesulfonamide. The strategic placement of the bromo and methyl groups on the aromatic ring, coupled with the N,N-dimethylsulfonamide moiety, makes this compound an interesting scaffold for further chemical exploration and potential biological evaluation.

The synthetic route detailed herein is a two-step process commencing with the commercially available 4-bromo-3-methylbenzenesulfonyl chloride. The key transformation is the nucleophilic substitution of the sulfonyl chloride by dimethylamine to form the desired sulfonamide. This guide will provide a detailed, step-by-step protocol for this synthesis, along with a discussion of the underlying chemical principles.

Synthetic Pathway Overview

The synthesis of 4-bromo-N,N,3-trimethylbenzenesulfonamide is achieved through a direct reaction between 4-bromo-3-methylbenzenesulfonyl chloride and dimethylamine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Caption: Overall synthetic scheme for 4-bromo-N,N,3-trimethylbenzenesulfonamide.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the nitrogen atom of dimethylamine on the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom initiates the bond formation with the sulfur atom, leading to a transient tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is removed from the nitrogen atom (if dimethylamine hydrochloride is not used directly) by a base to yield the stable sulfonamide product. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-bromo-N,N,3-trimethylbenzenesulfonamide.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Grade |

| 4-bromo-3-methylbenzenesulfonyl chloride | C₇H₆BrClO₂S | 269.54 | 1.0 eq | Commercially available |

| Dimethylamine solution (40% in water) | (CH₃)₂NH | 45.08 | 2.2 eq | Commercially available |

| OR | ||||

| Dimethylamine hydrochloride | (CH₃)₂NH·HCl | 81.54 | 1.2 eq | Commercially available |

| Triethylamine | (C₂H₅)₃N | 101.19 | 2.5 eq | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | Laboratory prepared | |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | Laboratory prepared | |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Anhydrous |

Reaction Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure

Method A: Using Aqueous Dimethylamine

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 40% aqueous solution of dimethylamine (2.2 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Method B: Using Dimethylamine Hydrochloride

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) and dimethylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM).[3]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (2.5 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.[4]

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Causality and Experimental Choices

-

Choice of Amine Source: Both aqueous dimethylamine and dimethylamine hydrochloride can be used. Aqueous dimethylamine is a convenient and readily available reagent.[5] Dimethylamine hydrochloride is a stable solid that is easier to handle than gaseous dimethylamine and can be used in anhydrous conditions with a suitable base like triethylamine.[3]

-

Solvent: Dichloromethane (DCM) is a common choice for this type of reaction as it is a good solvent for the sulfonyl chloride and is relatively inert.[2] Other aprotic solvents like diethyl ether or tetrahydrofuran (THF) can also be employed.

-

Base: The use of a base is critical to neutralize the HCl formed during the reaction. In the case of aqueous dimethylamine, the excess amine can act as the base. With dimethylamine hydrochloride, an external base like triethylamine or pyridine is required to liberate the free dimethylamine in situ.[2]

-

Temperature Control: The initial reaction is often carried out at 0 °C to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.[2] This helps to minimize the formation of side products.

-

Work-up Procedure: The aqueous work-up with sodium bicarbonate is to remove any unreacted sulfonyl chloride (by hydrolysis) and to neutralize any remaining acidic components. The brine wash is to remove the bulk of the water from the organic layer before drying.

Conclusion

This technical guide has outlined a reliable and well-documented pathway for the synthesis of 4-bromo-N,N,3-trimethylbenzenesulfonamide. By following the detailed experimental protocols and understanding the rationale behind the procedural choices, researchers can confidently prepare this valuable chemical intermediate. The versatility of the sulfonamide functional group suggests that this compound can serve as a key starting material for the development of new molecules with potential applications in various fields of chemical and pharmaceutical research.

References

- Google Patents. (n.d.). A kind of production technology of dimethylaminosulfonyl chloride.

-

ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). Process for the purification of N,N-dimethylacetamide.

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Retrieved from [Link]

- Google Patents. (n.d.). Preparing method of N, N-dimethylbenzamide.

- Google Patents. (n.d.). Dimethyl formamide purification.

- Google Patents. (n.d.). Method for purifying N,N-dimethylaminopropylamine.

-

National Center for Biotechnology Information. (n.d.). The formation of 1-dimethylaminonaphthalene-5-sulphonamide during the preparation of 1-dimethylaminonaphthalene-5-sulphonylamino acids. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Preparation method of N,N-dimethyl benzylamine. Retrieved from [Link]

-

Reactivity of Isothiasole with Dibromine and Sulfuryl Chloride - Regular Article. (2022). Retrieved from [Link]

- Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.

- Google Patents. (n.d.). Process for the preparation of n,n-dimethylamine.

-

Fisher Scientific. (n.d.). 4-Bromo-3-methylbenzenesulfonyl Chloride 98.0+%, TCI America™. Retrieved from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 4-Bromo-3-methylbenzenesulfonyl chloride. Retrieved from [Link]

Sources

Introduction: The Significance of Substituted Benzenesulfonamides

An In-depth Technical Guide to 4-bromo-N,N,3-trimethylbenzenesulfonamide: Nomenclature, Synthesis, and Applications

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry and drug discovery. Molecules incorporating this functional group exhibit a wide array of biological activities, largely due to their ability to mimic the transition state of tetrahedral intermediates in enzymatic reactions and their capacity to bind to zinc-containing metalloenzymes.[1][2] This has led to their successful development as antibacterial agents (sulfa drugs)[3][4], diuretics, anticonvulsants, and more recently, as potent inhibitors of carbonic anhydrases, which are implicated in diseases such as glaucoma and cancer.[1][2][5] The precise biological activity and pharmacological profile of a benzenesulfonamide derivative are dictated by the nature and position of substituents on both the aromatic ring and the sulfonamide nitrogen. This guide provides a detailed technical overview of a specific, polysubstituted derivative: 4-bromo-N,N,3-trimethylbenzenesulfonamide.

Part 1: Elucidating the IUPAC Nomenclature

The systematic naming of organic compounds by the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous method for their identification. The IUPAC name for the compound is 4-bromo-N,N,3-trimethylbenzenesulfonamide . Let's deconstruct this name to understand the underlying nomenclature rules.

-

Parent Hydride : The core structure is a benzene ring, so the parent hydride is "benzene".

-

Principal Functional Group : The highest priority functional group is the sulfonamide (-SO₂NH₂), which, when attached to the benzene ring, gives the parent structure the name "benzenesulfonamide".[6]

-

Numbering the Ring : Numbering of the benzene ring begins at the carbon atom attached to the principal functional group (the sulfonamide), which is assigned position 1.[6]

-

Substituents on the Ring :

-

A bromine atom is located at position 4, designated as "4-bromo".

-

A methyl group is at position 3, designated as "3-methyl".

-

-

Substituents on the Nitrogen :

-

There are two methyl groups attached to the nitrogen atom of the sulfonamide. These are indicated by the locant "N" for each group, resulting in "N,N-dimethyl".

-

-

Assembling the Full Name : The substituents on the aromatic ring are listed alphabetically (bromo before methyl). This leads to the complete and unambiguous IUPAC name: 4-bromo-N,N,3-trimethylbenzenesulfonamide .

Molecular Structure Diagram

Caption: 2D structure of 4-bromo-N,N,3-trimethylbenzenesulfonamide.

Part 2: Synthesis and Characterization

The synthesis of 4-bromo-N,N,3-trimethylbenzenesulfonamide can be approached through a multi-step process, leveraging established reactions in organic chemistry. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 4-bromo-N,N,3-trimethylbenzenesulfonamide.

Detailed Experimental Protocol

Step 1: Bromination of 3-Nitrotoluene

-

Rationale : The nitro group is a meta-director, while the methyl group is an ortho-, para-director. The para-position to the methyl group (and ortho to the nitro group) is sterically hindered. Therefore, bromination is expected to occur at the position para to the methyl group and meta to the nitro group.

-

Procedure : To a solution of 3-nitrotoluene in a suitable solvent (e.g., acetic acid), add bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium bisulfite) and extracting the product into an organic solvent. The crude product, 4-bromo-3-nitrotoluene, is then purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

-

Rationale : The nitro group is reduced to an amine to introduce a functional group that can be converted into a sulfonyl chloride.

-

Procedure : The 4-bromo-3-nitrotoluene is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C), is used to reduce the nitro group to an amine. The reaction progress is monitored by TLC. After completion, the product, 4-bromo-3-methylaniline, is isolated by basification and extraction.

Step 3 & 4: Diazotization and Sulfonylation

-

Rationale : The Sandmeyer-type reaction is a classic method for converting an aromatic amine into a sulfonyl chloride.

-

Procedure : 4-bromo-3-methylaniline is diazotized by treating it with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then added to a solution of sulfur dioxide in acetic acid, with copper(I) chloride as a catalyst. This yields 4-bromo-3-methylbenzenesulfonyl chloride.

Step 5: Amination of the Sulfonyl Chloride

-

Rationale : The final step involves the reaction of the sulfonyl chloride with dimethylamine to form the desired N,N-disubstituted sulfonamide.

-

Procedure : The 4-bromo-3-methylbenzenesulfonyl chloride is dissolved in an inert solvent (e.g., dichloromethane or THF). An excess of dimethylamine (either as a gas or an aqueous solution) is added, often in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is typically stirred at room temperature until completion. The final product, 4-bromo-N,N,3-trimethylbenzenesulfonamide, is then isolated by extraction and purified by column chromatography or recrystallization.

Part 3: Physicochemical Properties and Data

The physicochemical properties of 4-bromo-N,N,3-trimethylbenzenesulfonamide can be predicted based on its structure and by comparison with similar known compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₉H₁₂BrNO₂S | Calculation |

| Molecular Weight | 278.16 g/mol | Calculation |

| Appearance | Likely a white to off-white solid | Analogy to similar sulfonamides |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone) and poorly soluble in water. | General properties of organic molecules |

| Melting Point | Not available (requires experimental determination) | - |

| LogP | Estimated to be in the range of 2.5-3.5 | Computational prediction |

Part 4: Potential Applications and Field Insights

While specific research on 4-bromo-N,N,3-trimethylbenzenesulfonamide is not widely published, its structural features suggest potential applications in several areas of drug discovery and chemical biology.

-

Carbonic Anhydrase Inhibition : The benzenesulfonamide moiety is a well-established zinc-binding group for carbonic anhydrase (CA) inhibitors.[1][2] The substituents on the benzene ring can be tailored to achieve isoform-selective inhibition. The 4-bromo and 3-methyl groups could potentially interact with specific residues in the active site of certain CA isoforms, leading to enhanced potency and selectivity. This is particularly relevant for targeting tumor-associated CAs (e.g., CA IX and XII).[5]

-

Antibacterial Agents : As a derivative of the sulfonamide class of drugs, this compound could be investigated for antibacterial activity. The mechanism would likely involve the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[4]

-

Kinase Inhibition : Some substituted sulfonamides have been explored as kinase inhibitors. The specific substitution pattern on the aromatic ring could be designed to fit into the ATP-binding pocket of various kinases.

-

Chemical Probes and Fragment-Based Drug Discovery : This molecule could serve as a valuable fragment or scaffold in fragment-based screening campaigns to identify novel binders for various biological targets.[1] The bromine atom provides a convenient handle for further chemical modification and library synthesis through cross-coupling reactions.[7]

Conclusion

4-bromo-N,N,3-trimethylbenzenesulfonamide is a molecule with a well-defined structure based on IUPAC nomenclature. Its synthesis can be achieved through established organic chemistry methodologies. While its specific biological activities are yet to be extensively explored, its structural similarity to a vast class of biologically active sulfonamides makes it a compound of interest for researchers in medicinal chemistry and drug development. Future studies could focus on its synthesis, characterization, and evaluation as a potential inhibitor of various enzymatic targets.

References

-

PubChem. 4-bromo-N-hydroxybenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

-

PubChem. 4-amino-3-bromo-N-butyl-N-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromobenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

eGPAT. How to write IUPAC Name of sulfonamides. eGPAT. [Link]

-

Taylor & Francis Online. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Taylor & Francis Group. [Link]

-

Wikipedia. Sulfonamide (medicine). Wikimedia Foundation. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Royal Society of Chemistry. [Link]

-

SlideShare. Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. SlideShare. [Link]

-

Pixorize. Sulfonamides Mnemonic for USMLE. Pixorize. [Link]

Sources

- 1. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mlsu.ac.in [mlsu.ac.in]

- 4. Sulfonamides Mnemonic for USMLE [pixorize.com]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. egpat.com [egpat.com]

- 7. mdpi.com [mdpi.com]

4-bromo-N,N,3-trimethylbenzenesulfonamide solubility data

An In-Depth Technical Guide to the Solubility of 4-bromo-N,N,3-trimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter in the fields of medicinal chemistry, drug development, and materials science. It profoundly influences a compound's bioavailability, processability, and formulation. This guide provides a comprehensive technical overview of the solubility of 4-bromo-N,N,3-trimethylbenzenesulfonamide, a substituted aromatic sulfonamide. In the absence of extensive pre-existing experimental data for this specific molecule, this document serves as a foundational resource, outlining the theoretical principles governing its solubility and providing detailed, field-proven methodologies for its empirical determination. We delve into the structural and electronic factors expected to influence the solubility of this compound and present robust protocols for its measurement in various solvent systems. This guide is intended to empower researchers to generate reliable solubility data and to foster a deeper understanding of the molecular interactions that dictate the dissolution process.

Introduction: The Significance of Solubility in the Context of Substituted Benzenesulfonamides

Benzenesulfonamide derivatives are a cornerstone in modern pharmacology and are integral to the development of a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and, notably, carbonic anhydrase inhibitors for cancer therapy and other treatments.[1][2][3] The solubility of these compounds is a pivotal factor that dictates their utility, influencing everything from their absorption, distribution, metabolism, and excretion (ADME) profile in biological systems to their ease of handling and formulation in industrial processes.[4]

4-bromo-N,N,3-trimethylbenzenesulfonamide is a multifaceted molecule whose solubility is governed by a delicate interplay of its constituent functional groups: the polar sulfonamide moiety, the nonpolar aromatic ring and methyl groups, and the electron-withdrawing bromo substituent. Understanding and quantifying the solubility of this compound is therefore essential for any research or development endeavor in which it is a subject.

Theoretical Framework for Predicting Solubility

A priori estimation of a compound's solubility can guide solvent selection for synthesis, purification, and formulation, as well as provide insights into its likely behavior in biological media.

Structural and Electronic Considerations

The solubility of 4-bromo-N,N,3-trimethylbenzenesulfonamide is a composite of the contributions from its various structural features:

-

The Benzenesulfonamide Core: The sulfonamide group (-SO₂NH₂) is polar and capable of acting as a hydrogen bond donor (if N-unsubstituted) and acceptor (via the oxygen atoms). However, in the target molecule, the nitrogen is disubstituted with methyl groups, precluding it from acting as a hydrogen bond donor. This N,N-dimethylation is expected to decrease its solubility in polar protic solvents like water compared to its primary or secondary amine counterparts.

-

The Aromatic Ring and Methyl Groups: The benzene ring and the two methyl groups (one on the ring at position 3 and two on the nitrogen) are nonpolar and contribute to the hydrophobic character of the molecule. Aromatic compounds are generally more soluble in organic solvents than in water.[5] The π-system of the benzene ring can engage in π-π stacking interactions, which can influence both self-association (crystal lattice energy) and interactions with aromatic solvents.[6]

-

The Bromo Substituent: The bromine atom at position 4 is an electron-withdrawing group, which can influence the electronic distribution of the entire molecule. This can affect the pKa of the sulfonamide group (if it were ionizable) and alter the molecule's overall polarity.[7] Halogenation can have variable effects on solubility; while it increases molecular weight and often hydrophobicity, it can also introduce favorable interactions in certain solvents.

The Extended Hildebrand Solubility Approach

For a more quantitative prediction, the Extended Hildebrand Solubility Approach can be employed.[8] This model relates the solubility of a solute to the cohesion parameters of the solute and the solvent. The solubility of sulfonamides in binary and ternary solvent systems has been successfully modeled using this approach.[8] It can be particularly useful for predicting solubility maxima in mixed-solvent systems, which is a common strategy for enhancing the solubility of poorly soluble compounds.[8][9][10]

Experimental Determination of Solubility

Empirical measurement remains the gold standard for obtaining accurate solubility data. The following section details a robust, self-validating protocol for determining the solubility of 4-bromo-N,N,3-trimethylbenzenesulfonamide.

The Isothermal Saturation Method (Shake-Flask)

The isothermal saturation method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[11][12]

Diagram of the Isothermal Saturation Workflow

Caption: Workflow for the isothermal saturation (shake-flask) method.

Detailed Protocol:

-

Preparation:

-

To a series of glass vials, add a measured volume (e.g., 1-2 mL) of the desired solvent. A range of solvents should be tested, including but not limited to:

-

Water (and aqueous buffers at various pH values)

-

Methanol

-

Ethanol

-

Acetonitrile

-

Acetone

-

Dichloromethane

-

Toluene

-

1-Octanol (to assess lipophilicity)

-

-

Add an excess of solid 4-bromo-N,N,3-trimethylbenzenesulfonamide to each vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period. This ensures that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., at 25 °C and 37 °C to assess temperature dependence).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

-

Sampling and Analysis:

-

Remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents or a PVDF filter for aqueous solutions) to remove any remaining solid particles.

-

Accurately dilute the filtered aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound must be prepared.

-

-

Data Processing:

-

Calculate the solubility by multiplying the measured concentration of the diluted aliquot by the dilution factor.

-

The experiment should be performed in triplicate for each solvent and temperature to ensure the reliability of the data.

-

Factors Influencing the Solubility of 4-bromo-N,N,3-trimethylbenzenesulfonamide

Effect of pH

For compounds with ionizable groups, solubility can be highly dependent on the pH of the medium. While the N,N-disubstituted sulfonamide nitrogen in the target molecule is not acidic, the sulfonamide group itself can have a pKa, although it is generally high. It is prudent to measure solubility in buffered aqueous solutions at various pH values (e.g., pH 2, 7.4, and 9) to determine if there is any pH-dependent solubility, which could be relevant for physiological conditions.

Effect of Temperature

The dissolution of a solid is typically an endothermic process, meaning that solubility often increases with temperature. Measuring solubility at different temperatures (e.g., 25 °C and 37 °C) provides valuable thermodynamic information and is relevant for both laboratory and physiological conditions.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Predicted Physicochemical Properties of 4-bromo-N,N,3-trimethylbenzenesulfonamide

| Property | Predicted Value | Method |

| Molecular Formula | C₉H₁₂BrNO₂S | - |

| Molecular Weight | 278.16 g/mol | - |

| XLogP3 | ~3.5 | Computational |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 2 | - |

(Note: XLogP3 is a computed value and should be confirmed experimentally.)

Table 2: Experimentally Determined Solubility of 4-bromo-N,N,3-trimethylbenzenesulfonamide at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.4) | Data to be filled | Data to be filled |

| Methanol | Data to be filled | Data to be filled |

| Ethanol | Data to be filled | Data to be filled |

| Acetonitrile | Data to be filled | Data to be filled |

| Dichloromethane | Data to be filled | Data to be filled |

| 1-Octanol | Data to be filled | Data to be filled |

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-bromo-N,N,3-trimethylbenzenesulfonamide. By combining theoretical predictions with rigorous experimental methodologies, researchers can generate the high-quality solubility data essential for advancing their work in drug discovery and development. The protocols and principles outlined herein are designed to be broadly applicable, ensuring that the generated data is both reliable and relevant.

References

-

Harding, J. R., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5991-5998. Available at: [Link]

-

Iqbal, H., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bioinorganic Chemistry and Applications, 2020, 1-13. Available at: [Link]

-

Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-856. Available at: [Link]

-

Perlovich, G. L., et al. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 63(8), 2941-2953. Available at: [Link]

-

Perlovich, G. L., et al. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link]

-

PubChem. N,N-dimethylsulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

Cambie, D., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. Available at: [Link]

-

Winum, J. Y., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 205-212. Available at: [Link]

-

Chemistry LibreTexts. (2023). Solubility Rules. Available at: [Link]

-

Poonam, Dr. (2025). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. Universal Research Reports. Available at: [Link]

-

Plonka, W., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry A, 127(30), 6296-6308. Available at: [Link]

-

Munz, C., & Young, T. C. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2), 307-320. Available at: [Link]

-

Jouyban-Gharamaleki, A., & Valaee, L. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2023). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. Available at: [Link]

-

De Luca, L., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-224. Available at: [Link]

-

Pinal, R. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. Available at: [Link]

- Ben-Valid, S., et al. (2002). Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene. Google Patents.

-

Clark, J. H., & Macquarrie, D. J. (2022). Bromination Reactions. Royal Society of Chemistry. Available at: [Link]

- Glick, M., et al. (2021). Benzenesulfonamide derivatives and uses thereof. Google Patents.

-

Dickhut, R. M. (1988). Solubility of aromatic compounds in mixed solvents. ProQuest. Available at: [Link]

-

Khan, I. U., et al. (2011). 4-Bromo-N-cyclohexylbenzenesulfonamide. ResearchGate. Available at: [Link]

-

Angeli, A., et al. (2020). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. Available at: [Link]

-

Chemistry Stack Exchange. (2022). Why, out of the main halogens, is bromine the most soluble in water? Available at: [Link]

-

Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

-

Tuno, N. C., et al. (2018). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1492-1495. Available at: [Link]

-

Abd El-Meguid, M. I., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27483-27500. Available at: [Link]

-

Allen, T. (2024). Aromatic Compounds: Nomenclature, Characteristics and Conditions. A Level Chemistry. Available at: [Link]

-

Chen, J., et al. (2011). Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Why Benzene is a good solvent even while it is not polar. Available at: [Link]

Sources

- 1. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aromatic Compounds: Nomenclature, Characteristics and Conditions [allen.in]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01818B [pubs.rsc.org]

- 8. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascelibrary.org [ascelibrary.org]

- 10. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Signature of 4-bromo-N,N,3-trimethylbenzenesulfonamide: A Predictive Technical Guide

The Untapped Potential of 4-bromo-N,N,3-trimethylbenzenesulfonamide: A Technical Guide for the Synthetic Chemist

Introduction: A Versatile Building Block in Plain Sight

In the vast landscape of synthetic building blocks, some molecules, despite their apparent utility, remain underexplored. 4-bromo-N,N,3-trimethylbenzenesulfonamide is one such compound. Its structure is a compelling marriage of functionalities: a strategically positioned bromine atom on an aromatic ring, ripe for a multitude of cross-coupling reactions, and a robust N,N-dimethylsulfonamide group. The sulfonamide moiety, a well-known pharmacophore and a directing group, offers chemical stability and influences the electronic properties of the aromatic ring.[1][2] The methyl group provides a subtle steric and electronic perturbation, offering a point of differentiation from its simpler analogs.

This guide serves as a comprehensive technical exploration of 4-bromo-N,N,3-trimethylbenzenesulfonamide, not as a review of its documented uses, but as a forward-looking manual on its potential. We will provide a reliable synthetic protocol, predict its core properties, and lay out a series of field-proven methodologies for its application in constructing complex molecular architectures. For the researcher in drug discovery or materials science, this molecule represents an accessible and versatile scaffold for innovation.

Section 1: Synthesis and Characterization

The logical and most direct synthesis of 4-bromo-N,N,3-trimethylbenzenesulfonamide involves the reaction of its corresponding sulfonyl chloride with dimethylamine. The precursor, 4-bromo-3-methylbenzenesulfonyl chloride, is commercially available, making this a straightforward and efficient entry point.[3]

Experimental Protocol: Synthesis of 4-bromo-N,N,3-trimethylbenzenesulfonamide

Rationale: This procedure utilizes a standard nucleophilic substitution at the sulfonyl chloride. Pyridine is chosen as the base to neutralize the HCl generated in situ, and it can also serve as a catalyst.[4] Dichloromethane (DCM) is an excellent solvent due to its inertness and the ease with which it can be removed during workup. The reaction is initiated at 0°C to control the initial exotherm.

Step-by-Step Methodology:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq).

-

Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of sulfonyl chloride).

-

Cool the solution to 0°C using an ice-water bath.

-

In a separate flask, prepare a solution of dimethylamine (2.0 M in THF, 1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.

-

Add the dimethylamine/pyridine solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl (aq) and transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 4-bromo-N,N,3-trimethylbenzenesulfonamide.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for the title compound is scarce, we can reliably predict its properties based on data from analogous structures like N,N-dimethylbenzenesulfonamide and its substituted derivatives.[5][6]

| Property | Predicted Value | Rationale/Reference Analog |

| Molecular Formula | C₉H₁₂BrNO₂S | - |

| Molecular Weight | 278.16 g/mol | - |

| Appearance | White to off-white crystalline solid | Based on similar sulfonamides[3] |

| Melting Point | 60 - 75 °C | Interpolated from related structures |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.2 (m, 3H, Ar-H), 2.75 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, Ar-CH₃) ppm | Based on N,N-dimethylbenzenesulfonamide[5] and toluene chemical shifts |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~140-120 (Ar-C), 38 (N(CH₃)₂), 22 (Ar-CH₃) ppm | Based on N,N-dimethylbenzenesulfonamide[5] and substituted benzenes |

| IR (KBr/ATR) | ν ~3100-2900 (C-H), 1350 (SO₂ asym), 1160 (SO₂ sym), 800-700 (C-Br) cm⁻¹ | Characteristic sulfonamide and aryl halide stretches |

| MS (EI) | m/z 277/279 (M⁺), 200 (M-Br)⁺ | Expected fragmentation pattern including isotopic bromine signature |

Section 2: Core Reactivity & Applications as a Synthetic Building Block

The synthetic utility of 4-bromo-N,N,3-trimethylbenzenesulfonamide is anchored in the reactivity of the C-Br bond. This functionality is a gateway to a vast array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. The sulfonamide group is generally stable under these conditions, making it an ideal spectator that can be carried through multi-step syntheses.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most powerful method for constructing biaryl and heteroaryl-aryl linkages.[7] It involves the coupling of an organoboron reagent with an organic halide. The reaction is renowned for its mild conditions, commercial availability of reagents, and tolerance of diverse functional groups.[7][8]

Causality in Protocol Design:

-

Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of aryl bromides.[8][9] For more challenging couplings, more advanced catalysts with bulky phosphine ligands (e.g., SPhos) can be employed.[10]

-

Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is required. The base activates the organoboron species and neutralizes the byproducts of the catalytic cycle.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. Water is often crucial for the efficiency of the transmetalation step.[8][10]

Protocol: Suzuki-Miyaura Coupling of 4-bromo-N,N,3-trimethylbenzenesulfonamide

-

To a Schlenk tube, add 4-bromo-N,N,3-trimethylbenzenesulfonamide (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and K₃PO₄ (2.0-3.0 eq).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%).

-

Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the coupled product.

Diagram: Suzuki-Miyaura Catalytic Cycle

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful and direct route to aryl alkynes by reacting terminal alkynes with aryl halides.[11][12] This reaction is distinguished by its use of a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst.[13]

Causality in Protocol Design:

-

Catalyst System: A Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often used in conjunction with a copper(I) salt (e.g., CuI). The palladium complex drives the main cycle, while copper(I) is believed to form a copper acetylide intermediate, facilitating the key transmetalation step.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is essential. It serves both to neutralize the HX byproduct and as the solvent in many cases.

-

Solvent: While the amine base can be the solvent, co-solvents like THF or DMF are often used to ensure solubility of all components.

Protocol: Sonogashira Coupling of 4-bromo-N,N,3-trimethylbenzenesulfonamide

-

To a dry Schlenk flask, add 4-bromo-N,N,3-trimethylbenzenesulfonamide (1.0 eq), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent such as THF or DMF, followed by degassed triethylamine (Et₃N, >3.0 eq).

-

Add the terminal alkyne (1.1-1.2 eq) via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product via column chromatography.

Diagram: Sonogashira Catalytic Cycle

Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Mizoroki-Heck Reaction: Arylation of Alkenes

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a cornerstone of C-C bond formation.[14][15] This reaction is particularly valuable for synthesizing stilbenes, cinnamates, and other conjugated systems.

Causality in Protocol Design:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species.

-

Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine are often added to stabilize the palladium catalyst and modulate its reactivity.

-

Base: A hindered organic base (e.g., Et₃N) or an inorganic base (e.g., K₂CO₃) is used to promote the final β-hydride elimination step and regenerate the catalyst.

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to achieve the required reaction temperatures.

Protocol: Mizoroki-Heck Reaction of 4-bromo-N,N,3-trimethylbenzenesulfonamide

-

In a sealable reaction vessel, combine 4-bromo-N,N,3-trimethylbenzenesulfonamide (1.0 eq), the alkene (1.2-2.0 eq), Pd(OAc)₂ (1-5 mol%), and a suitable ligand (e.g., P(o-tol)₃, 2-10 mol%).

-

Add the base, such as triethylamine (Et₃N, 1.5-2.0 eq).

-

Add a degassed solvent like DMF or acetonitrile.

-

Seal the vessel and heat to 80-120 °C with vigorous stirring. The reaction time can vary from a few hours to overnight.

-

After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or ether).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify the product by column chromatography or recrystallization.

Diagram: Mizoroki-Heck Catalytic Cycle

A simplified representation of the Mizoroki-Heck catalytic cycle.

Section 3: Safety and Handling

As a novel compound, specific toxicity data for 4-bromo-N,N,3-trimethylbenzenesulfonamide is unavailable. Therefore, precautions must be based on analogous structures. Aromatic sulfonamides and their derivatives can be irritants and may be harmful if swallowed or inhaled.[6][16][17] Aryl halides should be handled with care.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazard Statements (Predicted): Based on analogs like 4-hydroxy-N,N-dimethylbenzenesulfonamide, the compound may be classified as:

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[17]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-bromo-N,N,3-trimethylbenzenesulfonamide stands as a building block of significant, yet largely untapped, potential. Its straightforward synthesis from a commercially available precursor makes it readily accessible. The true value of this compound lies in its capacity to serve as a versatile linchpin in complex molecular design, primarily through the rich and varied chemistry of palladium-catalyzed cross-coupling. By providing robust, field-proven protocols for key transformations such as the Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck reactions, this guide empowers researchers to look beyond the catalog and leverage this molecule for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

PubChem. (n.d.). 4-Amino-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-hydroxy-N,N-dimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 4-Bromo-3-methylbenzenesulfonyl Chloride 98.0+%. Retrieved from [Link]

-

Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(10), 2563. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Ahmad, A., et al. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-N,N-diethylbenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (2016). Sonogashira coupling reactions of 4-nitrobromobenzene with different.... Retrieved from [Link]

-

ResearchGate. (n.d.). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in.... Retrieved from [Link]

-

Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

YouTube. (2022). The Heck Reaction: Reaction mechanism and tutorial. MH Chem. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Denitrative Mizoroki–Heck Reactions of Aryl or Alkyl Olefins with Nitrobenzenes. Retrieved from [Link]

-

YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Total Organic Chemistry. Retrieved from [Link]

Sources

- 1. 4-Bromo-N,N-diethylbenzenesulfonamide [myskinrecipes.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-methylbenzenesulfonyl Chloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-hydroxy-N,N-dimethylbenzenesulfonamide | C8H11NO3S | CID 84760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]